

Cross-Reactivity of Famphur Analogs in Immunoassay: A Comparative Guide

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Compound of Interest		
Compound Name:	Famphur	
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This guide provides a comparative analysis of the cross-reactivity of the organothiophosphate insecticide **famphur** and its structural analogs in an immunoassay. Understanding the specificity of such assays is critical for the accurate detection and quantification of **famphur** in various matrices. This document summarizes available experimental data on cross-reactivity, presents a detailed experimental protocol for a relevant immunoassay, and visualizes the assay workflow.

Data Presentation: Cross-Reactivity in a Broad-Specificity Organophosphate Immunoassay

An enzyme-linked immunosorbent assay (ELISA) utilizing a phage-borne peptide has been developed for the detection of multiple organophosphorus pesticides. The specificity of this assay was evaluated by determining its cross-reactivity with a range of organophosphate compounds, including **famphur**. The following table summarizes the cross-reactivity data, with parathion-methyl serving as the reference compound (100% cross-reactivity).



Compound	Structure	IC50 (μg/L)	Cross-Reactivity (%)
Parathion-methyl	O,O-Dimethyl O-(4- nitrophenyl) phosphorothioate	1.4	100
Parathion	O,O-Diethyl O-(4- nitrophenyl) phosphorothioate	2.1	66.7
Fenitrothion	O,O-Dimethyl O-(3- methyl-4-nitrophenyl) phosphorothioate	2.5	56
Cyanophos	O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate	8.8	15.9
EPN	O-Ethyl O-(4- nitrophenyl) phenylphosphonothio ate	10.2	13.7
Paraoxon-methyl	O,O-Dimethyl O-(4- nitrophenyl) phosphate	25.3	5.5
Paraoxon-ethyl	O,O-Diethyl O-(4- nitrophenyl) phosphate	92.1	1.5
Fenitrooxon	O,O-Dimethyl O-(3- methyl-4-nitrophenyl) phosphate	55.6	2.5
Famphur	O-[4- (Dimethylsulfamoyl)ph enyl] O,O-dimethyl phosphorothioate	>50,000	<0.003



Chlorpyrifos-methyl	O,O-Dimethyl O- (3,5,6-trichloro-2- pyridinyl) phosphorothioate	>50,000	<0.003
Azinphos-methyl	O,O-Dimethyl S-[(4- oxo-1,2,3- benzotriazin-3(4H)- yl)methyl] phosphorodithioate	>50,000	<0.003
Dimethoate	O,O-Dimethyl S- methylcarbamoylmeth yl phosphorodithioate	>50,000	<0.003
Dicapthon	O-(2-Chloro-4- nitrophenyl) O,O- dimethyl phosphorothioate	>50,000	<0.003

Data sourced from a study on a phage-display-based ELISA for organophosphorus pesticides. [1]

The data indicates that the tested immunoassay is highly specific for certain organophosphates like parathion-methyl, while exhibiting negligible cross-reactivity with **famphur** and several other organophosphate pesticides.[1] This suggests that the monoclonal antibody used in this particular assay has a binding site that does not readily recognize the structural features of **famphur**.

Experimental Protocols

The following is a detailed methodology for the competitive indirect phage-display ELISA used to generate the cross-reactivity data.[1]

Materials and Reagents:

Anti-Organophosphorus pesticide monoclonal antibody (mAb)



- Phage-borne peptide (isolated from a cyclic 8-residue peptide phage library)
- Parathion-methyl and other organophosphate standards (including **famphur**)
- Mouse anti-M13 monoclonal antibody-horseradish peroxidase (HRP) conjugate
- Phosphate-buffered saline (PBS)
- Methanol
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
- Sulfuric acid (for stopping the reaction)
- · Microtiter plates

Assay Procedure:

- Coating: Microtiter plates are coated with the anti-organophosphorus pesticide monoclonal antibody.
- Blocking: The remaining protein-binding sites on the plates are blocked to prevent nonspecific binding.
- Competitive Reaction: A mixture of the organophosphate standard (or sample) and a fixed concentration of the phage-borne peptide is added to the wells. These compete for binding to the coated antibody.
- Incubation: The plate is incubated to allow the competitive binding to reach equilibrium.
- Washing: The plate is washed to remove unbound reagents.
- Detection: The amount of bound phage-peptide is detected by adding a mouse anti-M13 monoclonal antibody-HRP conjugate.
- Substrate Addition: After another washing step, the TMB substrate solution is added. The HRP enzyme catalyzes the conversion of TMB to a colored product.



 Stopping and Reading: The enzymatic reaction is stopped by the addition of sulfuric acid, and the absorbance is measured at a specific wavelength. The signal intensity is inversely proportional to the concentration of the free organophosphate in the sample.

Cross-Reactivity Calculation: The cross-reactivity (CR) was calculated using the following formula: CR (%) = [IC50 (parathion-methyl) / IC50 (analog)] \times 100[1]

Mandatory Visualization

The following diagram illustrates the workflow of the competitive indirect ELISA for organophosphate pesticide detection.



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Caption: Workflow of the competitive indirect ELISA.

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References

- 1. Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide PMC [pmc.ncbi.nlm.nih.gov]
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